4-Chloro-2-methyl-5-{[2-(piperazin-1-yl)ethyl]amino}-2,3-dihydropyridazin-3-one dihydrochloride
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Overview
Description
The compound “4-Chloro-2-methyl-5-{[2-(piperazin-1-yl)ethyl]amino}-2,3-dihydropyridazin-3-one dihydrochloride” is a complex organic molecule. It contains a pyridazinone ring, which is a type of heterocyclic compound. The molecule also contains a piperazine ring, which is a common structural motif found in many pharmaceuticals .
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has been conducted on synthesizing novel derivatives and evaluating their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and screened them for antimicrobial activities, with some compounds showing good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Fandaklı et al. (2012) explored the antimicrobial activity of new 1,2,4-triazol-3-one derivatives, finding that Mannich bases showed good activity against the test microorganisms compared with ampicillin (Fandaklı et al., 2012).
Antitumor Activity
The antitumor activities of piperazine-based tertiary amino alcohols and their dihydrochlorides have been studied by Hakobyan et al. (2020). They investigated the effect of synthesized compounds on tumor DNA methylation processes in vitro, contributing to the understanding of their potential antitumor properties (Hakobyan et al., 2020).
Biological Activity of Derivatives
Gein et al. (2013) synthesized derivatives of 5-aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones and studied their antimicrobial activity and influence on blood coagulation, indicating the versatility of these compounds in biological applications (Gein et al., 2013).
Convenient Synthesis Methods
Walid Fathalla and P. Pazdera (2017) developed a series of piperazine substituted quinolones through a direct condensation method, showcasing a convenient synthesis approach for creating novel compounds with potential therapeutic applications (Fathalla & Pazdera, 2017).
Novel Compounds with Antibacterial and Antifungal Activity
Sharma et al. (2014) synthesized a series of novel derivatives and evaluated them for antibacterial, antifungal, and anticancer activities, with some compounds exhibiting significant activity, highlighting the potential of these derivatives in combating various diseases (Sharma et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
4-chloro-2-methyl-5-(2-piperazin-1-ylethylamino)pyridazin-3-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN5O.2ClH/c1-16-11(18)10(12)9(8-15-16)14-4-7-17-5-2-13-3-6-17;;/h8,13-14H,2-7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTOZOHSERTKNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)NCCN2CCNCC2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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